3-Ureidobenzoic acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-(carbamoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-8(13)10-6-3-1-2-5(4-6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDCBLOFRYIIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304417 | |
| Record name | 3-Ureidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20632-43-3 | |
| Record name | 20632-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ureidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3 Ureidobenzoic Acid and Its Analogues
Classical and Contemporary Synthetic Routes
A foundational method for synthesizing ureidobenzoic acids involves the reaction of an aminobenzoic acid with a cyanate (B1221674) salt, typically potassium cyanate (KOCN). nveo.orgscispace.com In this reaction, the amino group of the benzoic acid derivative acts as a nucleophile, attacking the cyanate ion. The reaction is typically performed in an aqueous medium. Often, a weak acid like acetic acid is added to the mixture, which protonates the cyanate to form cyanic acid (HNCO) in situ, the reactive species in the urea (B33335) formation. orgsyn.org
While many literature examples focus on the synthesis of 2-ureidobenzoic acid from anthranilic acid (2-aminobenzoic acid), the same principle applies to the synthesis of 3-ureidobenzoic acid from its corresponding precursor, 3-aminobenzoic acid. researchgate.netnih.govekb.eg The general reaction involves dissolving the aminobenzoic acid in water, sometimes with gentle heating, followed by the addition of an aqueous solution of potassium cyanate. orgsyn.org The resulting ureidobenzoic acid often precipitates from the solution or can be isolated upon acidification. orgsyn.orgnih.gov This method is valued for its simplicity and use of readily available starting materials. The quality of the potassium cyanate is noted to be a critical factor for achieving high yields. orgsyn.org
A highly versatile and widely employed method for synthesizing N-substituted ureidobenzoic acids is the direct reaction of an aminobenzoic acid with an isocyanate (R-N=C=O). asianpubs.orgacs.org This approach allows for the introduction of a wide array of substituents on the terminal nitrogen atom of the urea moiety, making it a cornerstone for generating libraries of analogues for structure-activity relationship studies. biomedres.usresearchgate.net
The synthesis is typically straightforward, involving the addition of an isocyanate to a solution of the aminobenzoic acid in a suitable dry solvent, such as acetone (B3395972) or ethanol (B145695). biomedres.usresearchgate.net For instance, this compound analogues can be prepared by reacting 3-aminobenzoic acid with various substituted isocyanates. researchgate.netresearchgate.net Research has demonstrated the synthesis of compounds like 3-(3-(pyridin-3-yl)ureido)benzoic acid from 3-aminobenzoic acid and pyridine-3-isocyanate in ethanol. researchgate.net Similarly, reacting aminobenzoic acid derivatives with 2-chloroethyl isocyanate yields the corresponding [(2-chloroethyl)ureido]benzoic acids. researchgate.nettubitak.gov.tr This method's power lies in its modularity, where diverse analogues can be created by simply changing the isocyanate reactant.
| Aminobenzoic Acid Derivative | Isocyanate Reactant | Resulting Ureidobenzoic Acid Analogue | Reference |
|---|---|---|---|
| 3-Aminobenzoic acid | Pyridine-3-isocyanate | 3-(3-(Pyridin-3-yl)ureido)benzoic acid | researchgate.net |
| 3-Aminobenzoic acid | 2-Chloroethyl isocyanate | 3-[(2-Chloroethyl)ureido]benzoic acid | researchgate.net |
| 2-Amino-5-nitrobenzoic acid | 3-Substitutedphenyl isocyanate | 2-(3-(3-Substitutedphenyl)ureido)-5-nitrobenzoic acid | biomedres.us |
| p-Aminobenzoic acid | 3-Isopropenyl-α,α-dimethylbenzyl isocyanate | Monomer for imageable elements | google.com |
| 3-Aminobenzoic acid | 3-Methoxyphenyl isocyanate | 3-[(3-Methoxyphenyl)carbamoylamino]benzoic acid | ontosight.ai |
One-pot syntheses have gained prominence as they offer increased efficiency, reduce waste, and simplify operational procedures by avoiding the isolation of intermediates. nih.gov Several one-pot methodologies have been developed for the synthesis of ureas and their derivatives. thieme-connect.comtandfonline.com An eco-efficient, one-pot method for synthesizing quinazoline-2,4(1H,3H)-diones has been reported where the initial step is the formation of a ureidobenzoic acid from an anthranilic acid derivative and potassium cyanate in water. nih.govjst.go.jp The subsequent cyclization is performed in the same reaction vessel by adding a base, demonstrating a seamless tandem reaction. nih.govjst.go.jp
Another one-pot approach involves the use of chlorosulfonyl isocyanate with a hetero/aryl amine, followed by in-situ hydrolysis to generate the corresponding urea derivative in high yield and purity. asianpubs.org Furthermore, highly efficient and practical one-pot methods for synthesizing substituted ureas directly from alcohols and amines have been developed, showcasing the broader advancements in urea synthesis that can be adapted for ureidobenzoic acids. thieme-connect.com A particularly green and simple method involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent, which has been successfully applied to the synthesis of 4-ureidobenzoic acid. rsc.orgresearchgate.net
The term "O-ureidobenzoic acid" is not standard, but transformations involving precursors that rearrange to form N-ureidobenzoic acids represent an alternative synthetic strategy. One such method involves a Lossen-type rearrangement. frontiersin.org For example, the reaction of N-(mesyloxy)phthalimides with secondary amines can be accomplished in a one-pot reaction. acs.org This transformation proceeds through an intermediate that rearranges to form an isocyanate, which is then trapped by an amine. The resulting 2-ureidobenzamides can be subsequently hydrolyzed in the same pot to yield 2-ureidobenzoic acids. acs.org These 2-ureidobenzoic acids can be further converted into other important heterocyclic structures, such as isatoic anhydrides or 3,1-benzoxazin-4-ones. acs.org
While this specific methodology focuses on 2-ureidobenzoic acid derivatives, it highlights the utility of rearrangement reactions in constructing the ureido functionality. The N-ureidobenzoic acids, particularly o-ureidobenzoic acid, are stable and crucial intermediates in the synthesis of various fused heterocyclic systems. nveo.orgnih.gov They can be easily cyclized by heating with an acid or alkali to produce quinazoline-2,4-diones. nveo.orgscispace.comnih.govekb.eg
One-Pot Reaction Methodologies for Ureidobenzoic Acids
Targeted Synthesis of Substituted this compound Analogues
The targeted synthesis of substituted this compound analogues is of significant interest for developing molecules with tailored properties. The incorporation of specific functional groups can be achieved by two primary strategies: using a pre-functionalized aminobenzoic acid or employing a functionalized isocyanate.
The reaction between an aminobenzoic acid and an isocyanate is particularly amenable to creating diversity. biomedres.us For example, to introduce halogen or nitro groups onto the phenyl ring of the isocyanate-derived portion, one can use commercially available halogenated or nitrated phenyl isocyanates. biomedres.us A study on BACE1 inhibitors involved the synthesis of a series of 2-(3ꞌ-(3ꞌꞌ-substitutedphenyl)ureido)-5-nitrobenzoic acids by reacting 2-amino-5-nitrobenzoic acid with various substituted phenyl isocyanates, demonstrating the ease of incorporating substituents like halogens on the terminal phenyl ring. biomedres.us
Similarly, functional groups can be present on the benzoic acid ring itself. One could start with a substituted 3-aminobenzoic acid and react it with a simple isocyanate to generate the desired analogue. Another approach involves modifying the carboxyl group. For instance, [(2-chloroethyl)ureido]benzoic acids have been esterified with nitrooxyalcohols to produce nitric oxide-releasing derivatives, adding a distinct functional moiety to the molecule. researchgate.nettubitak.gov.tr This highlights the ability to perform further chemical transformations on the this compound scaffold to incorporate desired functionalities.
| Starting Material 1 | Starting Material 2 | Incorporated Functional Group/Moiety | Product Example | Reference |
|---|---|---|---|---|
| 2-Amino-5-nitrobenzoic acid | 3-Chlorophenyl isocyanate | Nitro group, Chlorine | 2-(3-(3-Chlorophenyl)ureido)-5-nitrobenzoic acid | biomedres.us |
| 3-Aminobenzoic acid | Pyridine-3-isocyanate | Pyridine ring | 3-(3-(Pyridin-3-yl)ureido)benzoic acid | researchgate.net |
| 3-Aminobenzoic acid | 2-Chloroethyl isocyanate | 2-Chloroethyl group | 3-[(2-Chloroethyl)ureido]benzoic acid | researchgate.net |
| 3-[(2-Chloroethyl)ureido]benzoic acid | 2-Nitrooxyethanol | Nitrooxyethyl ester | 2-Nitrooxyethyl 3-[(2-chloroethyl)ureido]benzoate | researchgate.nettubitak.gov.tr |
Synthesis of Chloroethylureido Benzoic Acid Derivatives
The synthesis of chloroethylureido benzoic acid derivatives is a significant area of research, primarily due to the role of the N-(2-chloroethyl)urea moiety as a pharmacophore in potential antineoplastic agents. tubitak.gov.tr A general and effective method for creating these compounds involves the reaction of aminobenzoic acid derivatives with 2-chloroethyl isocyanate. tubitak.gov.trresearchgate.net
The core of this synthesis is a nucleophilic addition reaction. Typically, an aminobenzoic acid derivative is dissolved in a suitable solvent system, such as a saturated solution of potassium bicarbonate (KHCO3) in water or ethanol. tubitak.gov.tr This solution is then treated with 2-chloroethyl isocyanate and shaken vigorously for a period of time, often around two hours. tubitak.gov.tr Following the reaction, the solution is acidified with a strong acid like concentrated hydrochloric acid (HCl). This acidification step protonates the carboxylate group and causes the desired ureido compound to precipitate out of the solution. tubitak.gov.tr The solid product is then collected by filtration. tubitak.gov.tr For purification, recrystallization from a solvent like ethanol may be performed if necessary. tubitak.gov.tr
This straightforward approach allows for the creation of a library of [(2-chloroethyl)ureido] benzoic acid compounds by varying the starting aminobenzoic acid. For instance, compounds have been successfully synthesized starting from 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid. researchgate.net
Table 1: Examples of Synthesized [(2-chloroethyl)ureido] Benzoic Acid Derivatives
| Starting Material | Resulting Compound |
|---|---|
| 2-Aminobenzoic acid | 2-[(2-chloroethyl)ureido]benzoic acid |
| 3-Aminobenzoic acid | 3-[(2-chloroethyl)ureido]benzoic acid |
This table is generated based on the synthetic methodology described in the text.
Synthesis of Nitric Oxide Releasing Derivatives of Ureidobenzoic Acid Esters
To enhance the potential therapeutic profile of ureidobenzoic acids, researchers have developed derivatives capable of releasing nitric oxide (NO). tubitak.gov.trresearchgate.net NO is a signaling molecule with various physiological roles, and its release from a parent compound can confer additional biological activities. tubitak.gov.tr The synthetic strategy for these derivatives typically involves the esterification of the carboxylic acid group of a [(2-chloroethyl)ureido] benzoic acid with a nitrooxyalcohol. tubitak.gov.trresearchgate.net
This esterification is commonly achieved using a standard coupling agent-mediated procedure. researchgate.net A solution of the parent [(2-chloroethyl)ureido]benzoic acid is prepared in a dry organic solvent, such as dichloromethane. tubitak.gov.tr To this solution, a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst, for example, 4-dimethylaminopyridine (B28879) (DMAP), are added. tubitak.gov.trresearchgate.net The mixture is stirred to activate the carboxylic acid group. Subsequently, the corresponding nitrooxyalcohol (e.g., 2-nitrooxyethanol or 3-nitrooxypropanol) is introduced. tubitak.gov.tr
The reaction is typically conducted under anhydrous conditions and in the dark to prevent degradation of the light-sensitive and reactive species involved. tubitak.gov.tr After stirring for several hours at room temperature and then being left to stand, the reaction mixture is filtered to remove by-products like dicyclohexylurea. The organic solvent is then removed under vacuum, and the resulting residue, which is the desired nitric oxide-releasing ester, can be purified by crystallization from a solvent such as acetone. tubitak.gov.tr This method has been used to synthesize a series of nitric oxide-releasing derivatives with varying linker lengths between the ester and the nitrate (B79036) group. tubitak.gov.trtubitak.gov.tr
Table 2: Reagents for NO-Releasing Derivative Synthesis
| Reagent | Function |
|---|---|
| [(2-chloroethyl)ureido]benzoic acid | Parent compound (Acid) |
| Nitrooxyalcohol (e.g., 2-nitrooxyethanol) | NO-donating moiety (Alcohol) |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Agent |
| 4-Dimethylaminopyridine (DMAP) | Catalyst |
This table summarizes the key components used in the esterification reaction described.
Green Chemistry Approaches in Ureidobenzoic Acid Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and eliminating the use of hazardous substances. chemmethod.comwjpmr.com These principles are increasingly being applied to the synthesis of benzoic acid derivatives and can be adapted for the production of this compound and its analogues. brazilianjournals.com.br
Key green chemistry strategies applicable to this context include:
Use of Greener Solvents: A primary goal is to replace traditional volatile and often toxic organic solvents with environmentally friendly alternatives. chemmethod.com Water is an ideal green solvent, and methodologies like the Schotten-Baumann reaction for preparing amides and esters can be performed in an aqueous environment at room temperature. brazilianjournals.com.br
Energy Efficiency: Conventional synthesis often relies on prolonged heating under reflux, consuming significant energy. chemmethod.com Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. It can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity with lower energy consumption. chemmethod.com For example, the synthesis of hydrazide derivatives has been achieved in minutes using a microwave oven instead of hours of refluxing. chemmethod.com
Atom Economy and Waste Prevention: Green syntheses are designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. wjpmr.comacs.org This inherently reduces waste generation. acs.org Solvent-free reactions, where reactants are ground together, sometimes with gentle heating, represent an ideal approach to waste prevention and atom efficiency. wjpmr.com
Reduction of Derivatives: The use of protecting groups is a common practice in organic synthesis but adds steps and generates waste. acs.org Designing synthetic routes that avoid the need for protection and deprotection steps is a core principle of green chemistry. acs.org
While specific green chemistry protocols for this compound are not extensively detailed in the provided search results, the successful application of these principles to closely related benzoic acid derivatives demonstrates a clear path forward. chemmethod.combrazilianjournals.com.br Implementing microwave-assisted reactions in aqueous media or under solvent-free conditions for the reaction between a 3-aminobenzoic acid derivative and an isocyanate source would constitute a significant green advancement in the synthesis of this compound class.
Advanced Spectroscopic and Structural Elucidation Research of 3 Ureidobenzoic Acid
X-ray Crystallography Studies for Solid-State Structure Determination
X-ray crystallography is a powerful experimental technique used to determine the atomic and molecular structure of a crystal. wikipedia.org In this method, a beam of X-rays is directed at a crystalline sample, causing the X-rays to diffract into many specific directions. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the precise positions of atoms and the bonds between them. wikipedia.org
For 3-ureidobenzoic acid derivatives, X-ray diffraction has been instrumental in confirming their solid-state structures. For instance, the crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid has been determined to be orthorhombic, belonging to the Pna21 space group. researchgate.netugr.esugr.es The unit cell parameters for this compound were found to be a = 9.2062(6) Å, b = 11.5258(7) Å, and c = 11.5263(7) Å, with a cell volume of 1223.04(13) ų. researchgate.netugr.esugr.es Such data provides a foundational understanding of the molecule's arrangement in the solid state.
Analysis of Hydrogen Bonding Networks and Supramolecular Assembly
A key aspect of the solid-state structure of this compound and its derivatives is the extensive network of hydrogen bonds. These interactions play a crucial role in the formation of larger, ordered structures known as supramolecular assemblies. uni-regensburg.deresearchgate.net The urea (B33335) and carboxylic acid functional groups are excellent hydrogen bond donors and acceptors, leading to the formation of robust and predictable patterns. nsf.gov
Examination of Intermolecular Interactions and Crystal Packing
Beyond classical hydrogen bonds, other intermolecular forces contribute to the crystal packing of this compound derivatives. These include van der Waals forces, such as induced dipole-dipole and permanent dipole-dipole interactions, as well as π-π stacking interactions between aromatic rings. savemyexams.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. researchgate.netresearchgate.net It is based on the quantum mechanical magnetic properties of an atom's nucleus.
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy Applications
¹H NMR spectroscopy is used to determine the structure of organic molecules by identifying the number and type of hydrogen atoms present. The chemical shifts of protons in this compound derivatives provide valuable information about their electronic environment. For example, in a derivative, the protons on the aromatic ring typically appear in the range of 7.40-8.0 ppm, while the NH protons of the urea group can be observed at distinct chemical shifts, often as singlets or triplets depending on coupling. researchgate.net The hydroxyl proton of the carboxylic acid group is also readily identifiable, often appearing as a broad singlet at a downfield chemical shift (e.g., ~13.3 ppm). researchgate.net
Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative researchgate.net
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid OH | 13.3 | s |
| Urea NH | 9.0 | s |
| Aromatic CH | 8.0 | s |
| Aromatic CH | 7.55-7.65 | m |
| Aromatic CH | 7.40-7.50 | m |
Data obtained in DMSO-d6. s = singlet, m = multiplet.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy Applications
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in this compound and its derivatives are indicative of their functional group and hybridization state. The carbonyl carbon of the carboxylic acid typically resonates at a downfield chemical shift (around 167-173 ppm), while the urea carbonyl carbon appears in a similar region. ulaval.ca The aromatic carbons can be distinguished based on their substitution patterns and electronic environments.
Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative ulaval.ca
| Carbon | Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~173.1 |
| Urea C=O | ~154.2 |
| Aromatic C | ~120-148 |
Data obtained in DMSO-d6.
Two-Dimensional NMR Techniques for Complex Structure Elucidation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for elucidating complex molecular structures by revealing correlations between different nuclei. hmdb.caoxinst.com
COSY spectra show correlations between protons that are coupled to each other, helping to establish connectivity within spin systems. oxinst.com For a this compound derivative, a COSY experiment would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the ring. oxinst.com
HSQC spectra correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of proton and carbon signals, providing a detailed map of the molecule's C-H framework. hmdb.ca
The self-assembly of anionic this compound with a neutral ligand on a metal template has been investigated using 1D and 2D NMR spectroscopy, confirming the formation of the desired complex through intramolecular hydrogen bonding. nih.govfigshare.com These advanced NMR techniques are indispensable for characterizing the intricate structures and interactions of this compound in solution.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is an indispensable tool for the qualitative analysis of this compound, providing a distinct "fingerprint" based on the vibrational frequencies of its covalent bonds. The IR spectrum reveals the presence of the compound's characteristic functional groups: the carboxylic acid, the urea moiety, and the aromatic ring.
The analysis of a this compound sample, typically prepared as a potassium bromide (KBr) pellet to obtain a solid-phase spectrum, displays several key absorption bands. slideshare.net The carboxylic acid group is identified by a very broad O-H stretching vibration, which typically appears in the region of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a direct result of strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimeric structures. core.ac.ukspectroscopyonline.com
The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to an intense, sharp peak. For aromatic carboxylic acids like this one, this band is typically observed between 1710 and 1680 cm⁻¹ due to conjugation with the benzene (B151609) ring. spectroscopyonline.com Another significant peak corresponding to the carboxylic acid is the C-O stretching vibration, which is found in the 1320 to 1210 cm⁻¹ range. spectroscopyonline.com
The urea functional group (-NH-CO-NH-) also presents characteristic absorption bands. The N-H stretching vibrations are typically observed in the region of 3500-3300 cm⁻¹. These may overlap with the broad O-H band of the carboxylic acid. The urea carbonyl (C=O) stretch, often referred to as the "Amide I" band, results in a strong absorption peak, which for a related compound, 3-[(2-Chloroethyl]ureido]-4-hydroxybenzoic acid, appears around 1690 cm⁻¹. researchgate.nettubitak.gov.tr The N-H bending ("Amide II") vibration is also a key indicator.
The presence of the substituted benzene ring is confirmed by several other signals. The aromatic C-H stretching vibrations are typically seen as weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of peaks in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the ring, appear in the fingerprint region below 900 cm⁻¹.
By monitoring the appearance or disappearance of these characteristic peaks, IR spectroscopy can also be effectively used to track the progress of a chemical reaction, for example, in the synthesis of this compound from 3-aminobenzoic acid.
Interactive Table 1: Characteristic Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Notes |
| 3300–2500 | Carboxylic Acid | O-H Stretch | Strong, Very Broad | Broadness due to extensive hydrogen bonding. docbrown.infospectroscopyonline.com |
| ~3400 | Urea | N-H Stretch | Medium | May be obscured by the broad O-H stretch. |
| >3000 | Aromatic Ring | C-H Stretch | Weak to Medium | Characteristic of sp² C-H bonds. |
| 1710–1680 | Carboxylic Acid | C=O Stretch | Strong, Sharp | Position influenced by conjugation with the aromatic ring. spectroscopyonline.com |
| ~1690 | Urea | C=O Stretch (Amide I) | Strong | Observed in similar ureidobenzoic acid derivatives. researchgate.nettubitak.gov.tr |
| 1600–1450 | Aromatic Ring | C=C Stretch | Medium to Weak | A series of peaks is typical for aromatic compounds. |
| ~1550 | Urea | N-H Bend (Amide II) | Medium | |
| 1320–1210 | Carboxylic Acid | C-O Stretch | Strong | Coupled with O-H in-plane bending. spectroscopyonline.com |
| <900 | Aromatic Ring | C-H Bend (out-of-plane) | Medium to Strong | Pattern can help confirm meta-substitution. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. creative-proteomics.com The molecular formula of this compound is C₈H₈N₂O₃, which corresponds to a precise molecular weight of approximately 180.16 g/mol .
In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound is usually detected as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 181.17. researchgate.nettubitak.gov.tr The observation of this molecular ion peak confirms the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition. savemyexams.com
Electron Impact (EI) ionization, a higher-energy technique, causes the molecular ion to fragment in a predictable manner, providing a unique fragmentation pattern that serves as a structural fingerprint. The fragmentation of this compound is influenced by its constituent functional groups. The analysis of these fragments helps to piece together the molecular structure.
Key fragmentation pathways for this compound would likely include:
Loss of a hydroxyl radical (-OH): Cleavage of the C-O bond in the carboxylic acid group can lead to the formation of a prominent [M-OH]⁺ ion at m/z 163. This is a common fragmentation for carboxylic acids. docbrown.infolibretexts.org
Loss of a carboxyl group (-COOH): The loss of the entire carboxylic acid group as a radical results in an [M-COOH]⁺ fragment at m/z 135. libretexts.org
Decarboxylation: Loss of carbon dioxide (CO₂) can occur, leading to a fragment at m/z 136.
Cleavage of the Urea Moiety: The bond between the aromatic ring and the urea nitrogen can break, leading to a fragment corresponding to the aminophenyl cation [H₂N-C₆H₄]⁺ at m/z 92, or a fragment corresponding to the benzoic acid cation [HOOC-C₆H₄]⁺ at m/z 121 after rearrangement.
Loss of Isocyanic Acid: Fragmentation within the urea group can lead to the loss of isocyanic acid (HNCO), resulting in a fragment corresponding to 3-aminobenzoic acid at m/z 137.
Interactive Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| m/z Value (Predicted) | Ion Formula | Fragment Lost | Notes |
| 181 | [C₈H₉N₂O₃]⁺ | N/A (Protonated Molecule) | Molecular ion peak [M+H]⁺, typically observed with ESI-MS. researchgate.net |
| 180 | [C₈H₈N₂O₃]⁺• | N/A (Molecular Ion) | Molecular ion peak (M⁺•) observed with EI-MS. |
| 163 | [C₈H₇N₂O₂]⁺ | •OH | Loss of hydroxyl radical from the carboxylic acid. libretexts.org |
| 137 | [C₇H₇NO₂]⁺ | HNCO | Loss of isocyanic acid from the urea group. |
| 136 | [C₇H₈N₂O]⁺• | CO₂ | Loss of carbon dioxide (decarboxylation). |
| 135 | [C₇H₇N₂O]⁺ | •COOH | Loss of the carboxyl radical. libretexts.org |
| 121 | [C₇H₅O₂]⁺ | •NHCONH₂ | Cleavage of the C-N bond, loss of the ureido radical. |
| 77 | [C₆H₅]⁺ | •COOH, •NHCONH₂ | Loss of all substituents to form the phenyl cation, a common fragment for benzene derivatives. docbrown.info |
Multivariate Spectroscopic Methods in Ureidobenzoic Acid Analysis
Techniques such as Mid-Infrared (MIR) or Near-Infrared (NIR) spectroscopy can be combined with multivariate analysis to create robust analytical models. mdpi.com For instance, a series of IR spectra could be collected over the course of a reaction to synthesize this compound. This dataset, containing multiple spectra with subtle changes over time, can be analyzed using methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression.
Principal Component Analysis (PCA) is an unsupervised exploratory technique used to reduce the dimensionality of complex data. researchgate.net In the context of this compound analysis, PCA could be used to:
Discriminate between batches: Differentiate between different production lots of the compound based on minor variations in their IR spectra, potentially identifying out-of-spec products.
Monitor reaction progress: By plotting the principal components over time, one can visualize the conversion of reactants to products, identifying the reaction endpoint without needing to track a single, specific peak. mdpi.com
Quantification in mixtures: Determining the concentration of this compound in a complex matrix where spectral overlap makes traditional univariate calibration difficult. semanticscholar.org
Predicting properties: Correlating spectral features with physical properties of the final product, such as crystal form or particle size.
The combination of spectroscopy and multivariate analysis provides a rapid, non-destructive, and highly efficient means of analyzing this compound, moving beyond simple structural identification to sophisticated process control and quantitative assessment. diva-portal.org
Biological Activities and Molecular Mechanisms of Action of 3 Ureidobenzoic Acid Derivatives
Anti-inflammatory Properties and Target Modulation
The urea (B33335) and benzoic acid moieties are common features in molecules designed to combat inflammation. Derivatives of 3-ureidobenzoic acid have been identified as potent antagonists for specific receptors involved in the inflammatory cascade. A series of 3-amide benzoic acid derivatives were developed as novel and potent antagonists of the P2Y₁₄ receptor (P2Y₁₄R), a G protein-coupled receptor that plays a key role in modulating inflammatory processes. nih.gov One of the most potent compounds in this series, 16c, demonstrated an IC₅₀ value of 1.77 nM, which is comparable to the most powerful P2Y₁₄R antagonists reported. nih.gov Further investigation in monosodium urate (MSU) treated THP-1 cells, a model for inflammatory response, confirmed the compound's anti-inflammatory effects. nih.gov
Urea-based compounds have also been designed as selective inhibitors of the NLRP3 inflammasome, a protein complex central to many inflammatory disorders. researchgate.net The design of these novel inhibitors was guided by in silico screening against cyclooxygenase (COX) enzymes to minimize off-target side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The mechanism of action for some anti-inflammatory benzoic acid derivatives involves stabilizing the membranes of red blood cells and inhibiting enzymes like 5-lipoxygenase (5-LOX), which is crucial in the pathogenesis of numerous diseases. Studies on other related derivatives have shown they can significantly reduce the upregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and decrease the expression of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and COX-2. chemrxiv.org
Antimicrobial and Antibacterial Activities
The search for new antimicrobial agents has led to the investigation of various synthetic compounds, including derivatives of this compound. These molecules have shown promise in combating both common bacterial pathogens and persistent, hard-to-treat microbes like Mycobacterium tuberculosis.
Derivatives of ureido benzoic acid have been studied for their potential to inhibit the growth of a range of bacteria. ontosight.ai Studies on related pyrazole (B372694) derivatives of benzoic acid have identified compounds with potent activity against Gram-positive pathogens, including staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. mdpi.com The mechanism for these compounds appears to involve the permeabilization of the bacterial cell membrane. mdpi.com
Phenolic acids, a related class, are known to inhibit the growth of various pathogenic microorganisms such as Staphylococcus aureus and Escherichia coli. nih.gov The antibacterial efficacy of these compounds is influenced by the type and position of substituents on the benzoic ring, which affects their ability to penetrate the bacterial outer membrane. nih.gov For instance, certain 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives demonstrated moderate antibacterial activity specifically against Gram-positive bacterial strains. mdpi.com The primary mode of action for many phenolic compounds involves the denaturation of proteins and the disruption of cellular membranes.
A significant breakthrough in the development of treatments for tuberculosis has been the identification of this compound derivatives that specifically target dormant Mycobacterium tuberculosis (M. tb). Cysteine biosynthesis is a critical pathway for M. tb, particularly during its non-replicating or dormant state, as it is required for the production of mycothiol, which protects the bacterium from oxidative stress. nih.govnih.gov
A screening campaign identified a urea-based compound, 3-(3-(3,4-Dichlorophenyl)ureido)benzoic acid, as a potent and specific inhibitor of the enzyme CysM (O-acetylserine-(thiol)-lyase), which is involved in the final step of cysteine synthesis in M. tb. nih.govnih.govresearchgate.net This compound exhibited a strong affinity for CysM with a dissociation constant (Kd) of 0.32 μM and resulted in a significant, 3-log reduction in bacterial counts in a nutrient-starvation model that mimics dormancy. nih.gov The bactericidal activity of these inhibitors was shown to be dependent on their target, as the addition of external cysteine to the culture medium completely rescued the bacteria from the compound's effects, confirming CysM as the molecular target. acs.org While these compounds showed only modest effects against actively growing M. tb, with MIC values in the low micromolar range, their potent activity against the non-replicating form makes them promising leads for therapies targeting latent tuberculosis infections. acs.org
| Compound | Target Organism/Enzyme | Observed Activity | Source |
|---|---|---|---|
| 3-(3-(3,4-Dichlorophenyl)ureido)benzoic acid | Mycobacterium tuberculosis CysM | Specific enzyme inhibition (Kd = 0.32 μM); 3-log reduction in bacterial count in dormancy model. | nih.gov |
| Urea-based CysM Inhibitors | Replicating Mycobacterium tuberculosis | Modest bactericidal effects with MIC values from 2–20 μM. | acs.org |
| 3-(3-phenylureido)benzoic acid derivatives | Non-replicating Mycobacterium tuberculosis | Significant inhibition of bacterial growth in a nutrient-starvation model. | acs.org |
Inhibition of Microbial Growth and Pathogen Survival Mechanisms
Anticancer and Antineoplastic Effects
The antiproliferative and antineoplastic properties of this compound derivatives have been a major focus of research, leading to the synthesis of novel compounds with activity against various cancer cell lines. ontosight.ai These efforts have uncovered specific molecular interactions that disrupt cancer cell growth and survival.
A series of [(2-chloroethyl)ureido] benzoic acid esters were synthesized and evaluated for their antiproliferative effects on the A549 human lung carcinoma cell line. researchgate.nettubitak.gov.trtubitak.gov.trresearchgate.net While the parent [(2-chloroethyl)ureido] benzoic acid compounds (compounds 3-8) showed very little antiproliferative activity, their nitric oxide (NO)-releasing ester derivatives displayed more promising results. researchgate.nettubitak.gov.tr
Specifically, compounds 10, 11, and 13 demonstrated growth inhibition activity against A549 cells. tubitak.gov.trtubitak.gov.tr Among these, compounds 11 and 13 had the most potent antiproliferative effects, though they also exhibited some cytotoxicity towards non-cancerous L929 mouse fibroblast cells. researchgate.nettubitak.gov.tr In contrast, compound 10, identified as 1-(2-nitrooxyethyl)-3-[(2-chloroethyl)ureido]benzoate, showed weak but significant antineoplastic activity against A549 cells with very little toxicity towards the fibroblast control cells, making it a more promising candidate for further development. researchgate.nettubitak.gov.trtubitak.gov.tr The parent compounds (4-8) showed only mild effects on the viability of the L929 control cells, confirming that the antiproliferative action is somewhat specific to the cancer cells. researchgate.net
| Compound(s) | Chemical Class | Antiproliferative Activity vs. A549 Cells | Cytotoxicity vs. L929 Fibroblasts | Source |
|---|---|---|---|---|
| 3-8 | [(2-chloroethyl)ureido] benzoic acids | Very little activity | Mild | researchgate.nettubitak.gov.tr |
| 10 | NO-releasing ester derivative | Weak but significant activity | Very little | researchgate.nettubitak.gov.trtubitak.gov.tr |
| 11 and 13 | NO-releasing ester derivatives | Better antiproliferative activity | Cytotoxic | researchgate.nettubitak.gov.trtubitak.gov.tr |
The anticancer mechanism for many ureido-based compounds involves interaction with critical cellular machinery. The class of phenyl-(2-chloroethyl)ureas, to which the active compounds belong, are known to function as colchicine–binding site antagonists on tubulin. researchgate.net By binding to tubulin, these agents disrupt the formation and dynamics of microtubules, which are essential components of the cytoskeleton required for cell division, intracellular transport, and maintenance of cell shape. Inhibition of microtubule function leads to cell cycle arrest, typically in the G2/M phase, and can ultimately trigger apoptosis (programmed cell death).
Other benzoic acid derivatives have been shown to exert their anticancer effects by inhibiting histone deacetylases (HDACs). nih.gov HDAC inhibitors can alter gene expression, leading to the reactivation of tumor suppressor genes. This mechanism can induce cellular reactive oxygen species (ROS) and activate caspases, such as caspase-3, which are key executioner proteins in the apoptotic pathway. nih.gov Furthermore, the incorporation of a urea moiety into other complex natural products has been shown to enhance drug-target interactions, improving the potency and selectivity of anticancer drugs by enabling them to arrest the cell cycle and downregulate key proteins like CDK4 and CDK6. mdpi.com
Mechanisms of Antiproliferative Activity in Carcinoma Cell Lines
Enzyme Inhibition Studies
Derivatives of this compound have been investigated for their potential to inhibit a variety of enzymes, demonstrating a broad range of biological activities. The urea moiety, capable of forming multiple hydrogen bonds, combined with the benzoic acid scaffold, provides a versatile platform for designing enzyme inhibitors. Research has focused on several key enzyme targets implicated in diseases such as cancer, diabetes, and inflammation.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. celcuity.com Consequently, dual inhibitors of PI3K and mTOR are sought after as potential cancer therapeutics. Within this area of research, derivatives incorporating a ureidobenzoic acid moiety have been explored.
A series of bis(morpholino-1,3,5-triazine) derivatives were developed as potent PI3K/mTOR inhibitors. celcuity.com A key intermediate and derivative in this class is 4-[3-{4-(4,6-dimorpholino-1,3,5-triazin-2yl)phenyl}ureido]benzoic acid, which directly features the ureidobenzoic acid scaffold. google.com This structure served as a basis for optimization, leading to highly potent compounds like PKI-587. celcuity.com PKI-587 is a pan-PI3K/mTOR inhibitor, demonstrating excellent activity in both in vitro and in vivo models. celcuity.com The inhibitory activity of PKI-587, an advanced analog from this ureido-aryl series, highlights the potential of this chemical class. celcuity.com It is a highly selective inhibitor for PI3K and mTOR when tested against a large panel of other human protein kinases. celcuity.com
Table 1: In Vitro Inhibitory Activity of PKI-587 (a Derivative of the Ureido-Aryl Series)
| Enzyme Target | IC₅₀ (nM) |
|---|---|
| PI3Kα | 0.4 |
| PI3Kβ | 1.6 |
| PI3Kγ | 0.5 |
| PI3Kδ | 0.4 |
| mTOR | 1.4 |
Data sourced from Celcuity celcuity.com
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that deactivates incretin (B1656795) hormones, such as GLP-1, which are crucial for regulating glucose homeostasis. semanticscholar.orgnih.gov Inhibition of DPP-4 is an established therapeutic strategy for managing type 2 diabetes mellitus. wikipedia.org
Recent drug discovery efforts have identified uracil-based benzoic acid and ester derivatives as a promising class of novel DPP-4 inhibitors. semanticscholar.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies have been employed to analyze a series of these compounds to understand the correlation between their chemical structures and biological activity. nih.gov These computational studies have successfully created models to predict the inhibitory potency of new compounds within this class. The research indicates that with further optimization of the uracil-ureidobenzoic acid scaffold, more selective and potent DPP-4 inhibitors could be developed for the treatment of type 2 diabetes. nih.gov
Protein tyrosine phosphatase 1B (PTP1B) is recognized as a negative regulator of both insulin (B600854) and leptin signaling pathways. scientificarchives.commdpi.com Its role in dephosphorylating the insulin receptor and its substrates makes it a significant target for the development of therapeutics for type 2 diabetes and obesity. scientificarchives.commdpi.com
While various urea-containing compounds have been explored as potential PTP1B inhibitors, specific research focusing on the this compound scaffold is not prominently featured in the available literature. For instance, studies on substituted 1,3-benzyl urea derivatives have identified compounds with moderate PTP1B inhibitory activity. rsc.org Similarly, research into acetamido benzoic acid derivatives linked to benzothiazole (B30560) or 1,2,4-triazole (B32235) moieties has yielded potent PTP1B inhibitors, with some compounds showing IC₅₀ values in the low micromolar range. researchgate.netresearchgate.net However, these represent distinct, though related, chemical classes. Further investigation is required to determine the potential of the specific this compound framework for PTP1B inhibition.
Human leukocyte elastase (HLE), a serine protease found in neutrophils, is implicated in the pathology of inflammatory diseases, including pulmonary emphysema, due to its ability to degrade extracellular matrix proteins. frontiersin.org Consequently, HLE is an attractive target for anti-inflammatory agents. researchgate.net
Derivatives of 2-thioureidobenzoic acid have been utilized as key precursors in the synthesis of 2-alkylthio-4H-3,1-benzothiazin-4-ones, which are effective HLE inhibitors. nih.govmdpi.com In one study, a series of these benzothiazinones were synthesized and evaluated against a panel of proteases. This screening identified compound 5i as a selective inhibitor of human leukocyte elastase. nih.govmdpi.com The inhibitory mechanism of the related 4H-3,1-benzoxazin-4-ones involves acylation of the active-site serine of the enzyme. researchgate.netnih.gov
Table 2: HLE Inhibition by 2-Substituted 4H-3,1-Benzothiazin-4-one Derivatives
| Compound | Substituent at C-2 | % Inhibition of HLE (at 10 µM) |
|---|---|---|
| 5a | Ethylthio | 22 |
| 5e | Benzylthio | 55 |
| 5i | 4-Chlorobenzylthio | 82 |
| 5k | (4-Methylbenzyl)thio | 72 |
Data sourced from Molecules mdpi.com
The versatile structure of ureidobenzoic acid derivatives has led to their evaluation against other significant enzyme targets.
Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation. uni-halle.de Certain isoforms, particularly hCA IX and hCA XII, are overexpressed in hypoxic tumors and are validated targets for cancer therapy. A series of ureidobenzenesulfonamides, which are direct analogs of ureidobenzoic acids, were synthesized and evaluated as inhibitors of several human (h) CA isoforms. uni-halle.de Several of these compounds displayed potent and selective inhibition of the tumor-associated isoforms hCA IX and hCA XII. Notably, compound 3 (4-[3-(2-benzylphenyl)ureido]benzenesulfonamide) was an exceptionally potent inhibitor of hCA XII with a Kᵢ value of 1.0 nM. uni-halle.de
Table 3: Inhibitory Activity (Kᵢ, nM) of Ureidobenzenesulfonamide Derivatives Against Carbonic Anhydrase Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII |
|---|---|---|---|---|
| 2 | 30.6 | 139 | 102 | 6.4 |
| 3 | 32.5 | 117 | 8.2 | 1.0 |
| 4 | >5000 | >5000 | 188 | 32.9 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Data sourced from Molecules uni-halle.de
Soluble Epoxide Hydrolase (sEH) Inhibition Soluble epoxide hydrolase (sEH) is an enzyme that converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibiting sEH increases the bioavailability of EETs, making it a therapeutic strategy for hypertension and inflammation. A series of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives, which include ureidobenzoic acid structures, have been identified as potent inhibitors of both human and murine sEH. ucanr.edu For example, compound 22 in this series, 4-(3-(4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)phenyl)ureido)benzoic acid, demonstrated significant inhibitory potency. ucanr.edu
Table 4: Inhibitory Potency of a Ureidobenzoic Acid Derivative Against Soluble Epoxide Hydrolase
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 22 | Human sEH | 2.1 |
| 22 | Murine sEH | 2.1 |
Data sourced from ACS Publications ucanr.edu
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Impact of Substituent Modifications on Biological Activity
Systematic modifications of the 3-ureidobenzoic acid scaffold have been undertaken to understand how different functional groups and their positions affect biological activity.
The substitution on the terminal nitrogen of the urea (B33335) group is a critical determinant of biological efficacy. Replacing the terminal hydrogen with various aryl and alkyl groups has led to significant variations in activity.
In the context of developing PI3K/mTOR inhibitors based on a related bis(morpholino-1,3,5-triazine) scaffold, researchers observed that replacing a terminal phenyl group with alkyl groups like methyl or ethyl resulted in a notable decrease in potency against PI3Kα and PI3Kγ. celcuity.com However, the activity against the mTOR enzyme was not significantly affected by this change, indicating a degree of target selectivity can be engineered through such substitutions. celcuity.com This suggests that an aryl substituent is preferred for potent PI3K inhibition, likely due to favorable interactions within the enzyme's binding site.
Conversely, in the development of inhibitors for soluble epoxide hydrolase (sEH), both aryl and alkyl substitutions on the urea moiety have yielded potent compounds. The nature of these substituents influences not only potency but also the physicochemical properties of the molecule, such as solubility and metabolic stability.
Table 1: Impact of Aryl vs. Alkyl Substitution on PI3K/mTOR Inhibition Data derived from studies on related scaffolds where a core structure is linked via a ureido group.
| Compound ID (Reference) | R-Group on Urea | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
|---|---|---|---|
| 8 celcuity.com | Phenyl | 1.6 | 1.7 |
| 9 celcuity.com | Ethyl | 110 | 1.1 |
| 10 celcuity.com | Methyl | 160 | 2.5 |
Halogenation, the introduction of halogen atoms (F, Cl, Br, I), is a common strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. mt.comscribd.com The effect of halogenation on the terminal phenyl ring of ureidobenzoic acid derivatives has been explored in various studies.
For a series of PI3K/mTOR inhibitors, substitution on the terminal phenyl ring with lipophilic groups, including halogens, led to a decrease in potency against PI3Kα. For example, compounds with 4-fluoro, 4-chloro, and 2,4-difluoro substitutions on the phenyl ring were less potent PI3Kα inhibitors compared to the unsubstituted phenyl analog. celcuity.com In contrast, a separate SAR study on benzothiazolyl ureas identified 3-chlorine substitution on the phenyl ring as a crucial aspect for good inhibitory potency against the enzyme 17β-HSD10. mdpi.com This highlights how the optimal substitution pattern is highly dependent on the specific biological target.
Other substituents also play a significant role. The introduction of a nitro group (NO₂) has been shown to produce potent antitubercular activity in ureidobenzoic acid analogs. ijper.org Specifically, compounds containing nitro groups were the most active among a series of synthesized molecules, with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL against Mycobacterium tuberculosis. ijper.org
Table 2: Effect of Phenyl Ring Substituents on Biological Activity
| Parent Scaffold | Substituent | Target | Effect on Activity | Reference |
|---|---|---|---|---|
| bis(morpholino-1,3,5-triazine) urea | 4-Fluoro | PI3Kα | Decrease | celcuity.com |
| bis(morpholino-1,3,5-triazine) urea | 4-Chloro | PI3Kα | Decrease | celcuity.com |
| Benzothiazolyl urea | 3-Chloro | 17β-HSD10 | Increase | mdpi.com |
Positional isomerism, which concerns the different locations of substituents on the benzoic acid ring, can profoundly impact pharmacological activity. rsc.org The placement of the urea functional group (ortho, meta, or para) relative to the carboxylic acid group dictates the molecule's three-dimensional shape and the orientation of its key interacting groups.
A study on benzoic acid derivatives demonstrated that the position of hydroxyl and methoxyl substituents significantly influences antibacterial activity against E. coli. nih.gov For instance, attaching a hydroxyl group at the ortho (2-position) resulted in a stronger bactericidal effect compared to other positions. nih.gov While this study did not specifically use a ureido substituent, it establishes the principle that the relative positions of functional groups on the benzoic ring are critical for biological response. nih.gov
Role of Halogenation and Other Substituents on Activity Profiles
Correlation of Structural Motifs with Specific Biological Targets
The structural motifs within this compound and its derivatives are responsible for their interactions with a variety of biological targets, including enzymes and receptors. ontosight.ai The urea linker and the benzoic acid moiety are key pharmacophores that anchor the molecules into the binding sites of proteins.
Enzyme Inhibition: Derivatives of ureidobenzoic acid have been shown to inhibit several enzymes. For example, benzothiazolyl ureas act as uncompetitive inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease. mdpi.com Analogs have also been developed as potent inhibitors of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR), which are crucial targets in cancer therapy. celcuity.com In these cases, the urea group often forms critical hydrogen bonds within the enzyme's active site, while the substituted aryl group occupies a lipophilic pocket. celcuity.com
Antitubercular Targets: Ureidobenzoic acid analogs have shown promising activity against Mycobacterium tuberculosis. ijper.org Docking studies suggest that these compounds may act by inhibiting novel targets like the cholesterol catabolism enzyme HsaA monooxygenase. ijper.org
Receptor Modulation: While less common, the ureidobenzoic scaffold can be adapted to interact with receptors. The flexibility and hydrogen-bonding capacity of the urea linker allow it to fit into the ligand-binding domains of various receptors.
Computational Approaches in SAR Analysis
Computational methods are invaluable for understanding and predicting the SAR of this compound derivatives, guiding the design of more potent and selective compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. frontiersin.org This method has been extensively applied to ureidobenzoic acid derivatives to elucidate their binding modes.
PI3K/mTOR Inhibitors: Docking studies of a ureido-based inhibitor into a PI3Kγ homology model revealed that the urea motif forms three crucial hydrogen bonds with the residues Asp810 and Lys802 in the ATP-binding site. celcuity.com This computational insight helps explain the importance of the urea linker for potent enzyme inhibition.
Antitubercular Agents: To understand the mechanism of action of antitubercular ureidobenzoic acid analogs, docking was performed against HsaA monooxygenase. ijper.org The results showed that the most active compounds had the best docking scores, suggesting a correlation between binding affinity for this enzyme and antitubercular activity. ijper.org
DPP-4 Inhibitors: In the design of novel dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes, quantitative structure-activity relationship (QSAR) and molecular docking were integrated. nih.gov Docking studies against the DPP-4 protein (PDB ID: 2RGU) were used to validate the QSAR model and predict new compounds with high inhibitory potential. nih.gov
Other Targets: Docking has also been used to study the interactions of benzoic acid derivatives with other targets, such as the main protease of SARS-CoV-2 and the enzyme protein tyrosine phosphatase 1B (PTP1B). researchgate.netmdpi.com These studies consistently show that the benzoic acid and urea-like functionalities form key hydrogen bonds and hydrophobic interactions within the respective active sites.
Molecular dynamics (MD) simulations can further refine these docking poses, providing insights into the stability of the protein-ligand complex over time. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and development efforts. While specific, comprehensive QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the potential structure-activity relationships of this compound and its analogs.
QSAR models are fundamentally based on the principle that the biological activity of a substance is a function of its molecular structure. These models take the general form:
Activity = f (Molecular Descriptors) + error
The molecular descriptors used in QSAR can be broadly categorized into several classes:
Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common descriptor is the partition coefficient (log P). In QSAR studies of related compounds like benzoylaminobenzoic acid derivatives, increased hydrophobicity has been correlated with increased inhibitory activity. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molar refractivity, and various topological indices fall into this category. The size and conformation of substituents on the phenyl ring of this compound would be expected to play a significant role in its interaction with a biological target.
In the context of this compound and its derivatives, a hypothetical QSAR study would involve synthesizing a series of analogs with variations at different positions of the molecule. For example, substituents could be introduced on the phenyl ring, or the ureido group could be modified. The biological activity of these compounds would then be determined experimentally.
Hypothetical QSAR Data for this compound Analogs
To illustrate the application of QSAR, a hypothetical dataset for a series of this compound analogs and their inhibitory activity against a target enzyme is presented below. The descriptors included are log P (hydrophobicity), molar refractivity (MR, a steric parameter), and the energy of the LUMO (an electronic parameter).
| Compound | Substituent (R) | Log P | Molar Refractivity (cm³/mol) | LUMO (eV) | Experimental pIC₅₀ | Predicted pIC₅₀ |
|---|---|---|---|---|---|---|
| 1 | -H (this compound) | 1.20 | 45.5 | -0.54 | 5.0 | 5.1 |
| 2 | 4-Cl | 1.95 | 50.5 | -0.62 | 5.8 | 5.7 |
| 3 | 4-CH₃ | 1.75 | 50.1 | -0.51 | 5.4 | 5.5 |
| 4 | 4-OCH₃ | 1.25 | 51.3 | -0.48 | 5.2 | 5.3 |
| 5 | 4-NO₂ | 1.15 | 50.2 | -0.85 | 6.5 | 6.4 |
Based on such a dataset, a multiple linear regression (MLR) analysis could be performed to generate a QSAR equation. A hypothetical equation might look like this:
pIC₅₀ = 0.5 * log P + 0.02 * MR - 2.0 * LUMO + 4.0
This equation would suggest that activity is positively correlated with hydrophobicity and steric bulk, and negatively correlated with the energy of the LUMO (i.e., a lower LUMO energy, indicating a better electron acceptor, would lead to higher activity).
Research Findings from Related Structures
While specific QSAR models for this compound are scarce, studies on structurally related compounds provide valuable insights.
Diaryl Urea Derivatives: QSAR studies on diaryl urea derivatives as B-RAF inhibitors have highlighted the importance of descriptors related to size, degree of branching, aromaticity, and polarizability in determining their inhibitory activity. nih.gov This suggests that for derivatives of this compound, these parameters would also likely be significant.
N-hydroxy Urea Derivatives: In a QSAR analysis of N-hydroxy urea derivatives as Flap Endonuclease-1 inhibitors, a 2D-QSAR model was successfully developed. The best model showed a good correlation between the physicochemical descriptors and the biological activity, indicating the utility of QSAR in understanding the structure-activity relationships of even relatively simple urea derivatives. nih.gov
Benzoic Acid Derivatives: QSAR studies on various benzoic acid derivatives have consistently shown that electronic and hydrophobic parameters are key determinants of their biological activities. researchgate.netnih.govthieme-connect.com For example, in a study on the tyrosinase inhibitory effects of benzoic acid derivatives, the charges on the carboxyl group were found to have a significant contribution to the inhibitory activity. researchgate.net
These findings from related classes of compounds underscore the potential of QSAR to elucidate the structural requirements for the biological activity of this compound derivatives. Future research in this area would be instrumental in designing more potent and selective analogs for various therapeutic targets.
Biochemical Pathways and Metabolic Fates of 3 Ureidobenzoic Acid
Role as a Metabolite in Biological Systems
3-Ureidobenzoic acid is recognized not as a primary endogenous molecule but as a metabolite of the xenobiotic compound 3-aminobenzoic acid. uni-konstanz.deuni-konstanz.de A xenobiotic is a chemical substance found within an organism that is not naturally produced or expected to be present in that organism. The appearance of this compound in biological systems is therefore contingent on exposure to its precursor.
The formation of this compound is a documented metabolic route for 3-aminobenzoic acid in several mammalian species. Research has shown that when humans, dogs, and rabbits are exposed to 3-aminobenzoic acid, their bodies process it into various metabolites, including this compound and 3-aminohippuric acid. uni-konstanz.deuni-konstanz.de This biotransformation is part of the body's detoxification process, converting a xenobiotic compound into forms that can be more readily excreted. While 3-aminobenzoic acid itself is primarily used in the industrial synthesis of azo dyes, its metabolic conversion highlights a specific biochemical pathway for handling such aromatic amines. uni-konstanz.deuni-konstanz.de
Table 1: Metabolites of 3-Aminobenzoic Acid in Mammals
| Precursor Compound | Metabolite | Species |
|---|---|---|
| 3-Aminobenzoic Acid | This compound | Humans, Dogs, Rabbits uni-konstanz.deuni-konstanz.de |
Interaction with Central Metabolic Pathways
The structure of this compound, containing a urea (B33335) moiety, suggests a potential interaction with the body's primary pathways for nitrogen metabolism. These pathways are crucial for processing nitrogen-containing compounds, including the waste products of protein and amino acid breakdown.
The urea cycle is the primary metabolic pathway in mammals for the disposal of excess nitrogen and ammonia (B1221849), a toxic byproduct of amino acid catabolism. umich.edunih.govucdinmind.com This cycle converts ammonia into urea, a less toxic compound that is subsequently excreted. nih.govnih.gov Given that this compound is formed from an external compound and contains a urea-like functional group, its metabolism is intrinsically linked to the broader systems of nitrogen handling. The synthesis of benzoic acid derivatives, for example, can impact nitrogen metabolism by consuming amino acids like glycine (B1666218) for conjugation, forming hippuric acid, which is then excreted. frontiersin.orgnih.gov This process runs in parallel to the urea cycle, which also consumes nitrogenous precursors and energy. frontiersin.org The introduction of a compound like 3-aminobenzoate (B8586502) forces the metabolic machinery to process an additional nitrogen-containing molecule, leading to the formation of this compound.
Relationship to Urea Cycle and Nitrogen Metabolism
Enzymatic Biotransformation and Degradation Pathways
The specific enzymes responsible for the biotransformation of this compound are not extensively detailed in the available literature. However, insights can be gained by examining the metabolic pathways of its precursor, 3-aminobenzoate, and other related aromatic acids.
The initial step in the anaerobic degradation of 3-aminobenzoate by certain bacteria involves its activation to 3-aminobenzoyl-CoA. uni-konstanz.deuni-konstanz.de This reaction is catalyzed by 3-aminobenzoyl-CoA synthetase. uni-konstanz.de In aerobic pathways, 3-aminobenzoate can be hydroxylated to form 5-aminosalicylic acid. uni-konstanz.de
The degradation of the parent molecule, benzoic acid, is well-studied and typically proceeds through the formation of catechol or protocatechuate, which are then subject to ring cleavage by dioxygenase enzymes. nih.govresearchgate.netnih.govjmb.or.kr These pathways, such as the 3-oxoadipate (B1233008) pathway, ultimately break down the aromatic ring into intermediates that can enter central metabolism. nih.gov It is plausible that the degradation of this compound, following its formation, would involve enzymatic processes that target either the urea side chain or the benzoic acid ring structure, potentially mirroring the degradation pathways of other benzoic acid derivatives.
Impact of Structural Modifications on Metabolic Stability and Excretion Pathways
The metabolic stability and excretion of a molecule are heavily influenced by its chemical structure. For this compound, modifications to either the ureido group or the benzoic acid moiety would be expected to alter its metabolic fate.
Studies on related compounds demonstrate this principle. For instance, the position of the amino group on the benzoic acid ring significantly affects metabolism; p-aminobenzoic acid is absorbed and metabolized much more rapidly than its m-isomer, 3-aminobenzoic acid, indicating that molecular structure is critical for both transport and metabolic characteristics. nih.gov In the development of other drugs, replacing an amide bond with a more stable group like a triazole has been shown to overcome hydrolytic instability. uni-hannover.de Similarly, altering the linker group in a series of compounds, including substituting an amide with a urea, can dramatically change biological activity, suggesting altered interactions with metabolic enzymes or receptors. nih.gov
Future Directions and Translational Research Potential
Development of Novel Therapeutic Agents based on 3-Ureidobenzoic Acid Scaffold
The versatility of the this compound scaffold continues to make it an attractive starting point for the development of new therapeutic agents. Future research will likely focus on synthesizing novel derivatives with improved potency and selectivity for various biological targets. This includes further exploration of its potential in developing treatments for neurodegenerative diseases, cancers, and infectious diseases. ontosight.aibiomedres.ustubitak.gov.tr
Advanced Preclinical Studies for Efficacy and Safety Profile Elucidation
For promising derivatives of this compound, the next critical step involves comprehensive preclinical studies. These studies are essential to thoroughly evaluate the efficacy of these compounds in relevant in vivo models and to establish a detailed safety and toxicological profile. ontosight.aiontosight.ai Such investigations are necessary to determine the therapeutic window and potential liabilities before any consideration for clinical trials. vulcanchem.com
Exploration of this compound Derivatives in Drug Discovery Programs
The this compound scaffold is a valuable tool in drug discovery programs. Its derivatives can be used to probe the structure and function of biological targets and to develop structure-activity relationships (SAR) that guide the optimization of lead compounds. biomedres.us The continued exploration of new derivatives through techniques like combinatorial chemistry and high-throughput screening will likely uncover new pharmacological activities. cymitquimica.com
Interdisciplinary Research Collaborations for Enhanced Understanding
A deeper understanding of the therapeutic potential of this compound and its derivatives will be greatly enhanced through interdisciplinary collaborations. Bringing together experts in medicinal chemistry, pharmacology, structural biology, and computational modeling will facilitate a more rational design of novel compounds and a more thorough elucidation of their mechanisms of action.
Q & A
Q. What are the established synthetic routes for 3-Ureidobenzoic acid, and how can researchers optimize reaction conditions for higher yields?
Methodological Answer: Synthesis typically involves urea coupling with 3-aminobenzoic acid derivatives under acidic or basic conditions. Optimization requires systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) while monitoring yield via HPLC or gravimetric analysis. For reproducibility, document all conditions in the "Experimental" section, including purification methods (e.g., recrystallization solvents, column chromatography gradients). Refer to prior protocols for analogous ureido compounds to identify potential bottlenecks . Validate purity using melting point analysis and spectroscopic data (e.g., ¹H/¹³C NMR, IR) .
Q. How should researchers characterize this compound to confirm its structural identity and purity?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Compare chemical shifts with predicted values (DFT calculations) and literature data for related ureido compounds.
- HPLC-MS : Confirm molecular ion peaks and retention times against standards.
- Elemental Analysis : Verify C, H, N composition (±0.4% tolerance).
For novel derivatives, include X-ray crystallography to resolve ambiguities in tautomeric forms. Always report purity thresholds (e.g., ≥95% by HPLC) and baseline corrections for spectra .
Q. What existing biological or pharmacological data are available for this compound, and how can researchers design assays to explore its activity?
Methodological Answer: Conduct a systematic literature review using databases like SciFinder or Reaxys, focusing on ureido analogs’ bioactivity (e.g., enzyme inhibition, cytotoxicity). For novel assays, use dose-response experiments (IC₅₀/EC₅₀ determination) with appropriate controls (e.g., positive/negative controls, solvent blanks). Employ cell-based models (e.g., cancer cell lines) or enzymatic targets (e.g., urease) linked to urea moieties. Ensure statistical power by calculating sample sizes a priori .
Q. How can researchers address solubility challenges of this compound in aqueous or organic media for experimental applications?
Methodological Answer: Test co-solvents (e.g., DMSO-water gradients) or surfactants (e.g., Tween-80) while monitoring stability via UV-Vis spectroscopy. Use Hansen solubility parameters to predict compatible solvents. For in vitro studies, validate biocompatibility of solubilizing agents with control experiments (e.g., cell viability assays). Document solubility limits (mg/mL) and storage conditions to ensure reproducibility .
Q. What spectroscopic databases or computational tools are recommended for predicting/analyzing this compound’s properties?
Methodological Answer: Leverage tools like:
- Computational : Gaussian (DFT for NMR chemical shifts), COSMOtherm (solubility prediction).
- Spectroscopic : SDBS or NIST Chemistry WebBook for reference spectra.
- Crystallography : Cambridge Structural Database (CSD) for analogous crystal structures. Cross-validate predictions with experimental data to refine computational models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer: Replicate experiments under standardized conditions (e.g., solvent, concentration, temperature) and compare raw data (e.g., NMR FID files) to identify artifacts. Use heteronuclear correlation spectroscopy (HSQC, HMBC) to resolve peak assignments. If discrepancies persist, collaborate with independent labs for blinded validation. Address potential tautomerism or polymorphism through variable-temperature NMR or PXRD .
Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic or biological systems?
Methodological Answer: Combine kinetic isotope effects (KIEs), trapping of intermediates (e.g., using freeze-quench techniques), and computational modeling (MD/DFT). For enzymatic studies, employ site-directed mutagenesis to identify key residues interacting with the ureido group. Use stopped-flow spectroscopy for real-time monitoring of rapid steps .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer: Synthesize analogs with systematic modifications (e.g., substituent position, electronic effects) and test them in parallel assays. Apply multivariate analysis (e.g., PCA, PLS regression) to correlate structural descriptors (e.g., Hammett constants, logP) with bioactivity. Use fragment-based design to prioritize high-impact modifications. Validate hypotheses with X-ray co-crystallography of ligand-target complexes .
Q. What interdisciplinary approaches are suitable for studying this compound’s environmental fate or toxicology?
Methodological Answer: Adopt a mixed-methods framework:
- Quantitative : LC-MS/MS for tracking degradation products in environmental samples.
- Qualitative : Stakeholder interviews to identify exposure pathways.
- Computational : EPI Suite for biodegradability prediction.
Ensure ethical compliance in toxicity studies (e.g., OECD guidelines for aquatic testing) and use open-source platforms like OpenMS for data sharing .
Q. How can machine learning models enhance the prediction of this compound’s physicochemical or pharmacological properties?
Methodological Answer: Curate high-quality datasets (e.g., solubility, logD) from peer-reviewed studies. Train models (e.g., random forest, neural networks) using descriptors like molecular fingerprints, topological indices, or quantum-chemical parameters. Validate with external test sets and SHAP analysis for interpretability. Publish code and hyperparameters to ensure reproducibility .
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